molecular formula C6H11NO2 B6148206 5-(propan-2-yl)-1,3-oxazolidin-2-one CAS No. 50825-08-6

5-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6148206
CAS No.: 50825-08-6
M. Wt: 129.2
InChI Key:
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Description

5-(propan-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry. The presence of the oxazolidinone ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-amino-2-methyl-1-propanol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of phosgene gas in a controlled environment, along with appropriate catalysts, can facilitate the efficient synthesis of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.

    Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(propan-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one
  • N-ethyl-N-(propan-2-yl)propan-2-amine
  • 2-[2-amino(hydrazinyl)-6H-1,3,4-thiadiazin-5-yl]propan-2-yl carbamates

Uniqueness

5-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

5-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPEKUGLIDZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305763
Record name 5-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50825-08-6
Record name NSC171620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171620
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,3-oxazolidin-2-one
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